Perfluorododecyl iodide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12-pentacosafluoro-12-iodododecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12F25I/c13-1(14,3(17,18)5(21,22)7(25,26)9(29,30)11(33,34)35)2(15,16)4(19,20)6(23,24)8(27,28)10(31,32)12(36,37)38 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBYCUETVRCXUPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C(C(F)(F)I)(F)F)(F)F)(F)F)(F)F)(F)F)(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12F25I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0059796 | |

| Record name | Pentacosafluoro-1-iodododecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0059796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

745.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

307-60-8 | |

| Record name | Perfluorododecyl iodide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=307-60-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dodecane, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12-pentacosafluoro-12-iodo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000307608 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dodecane, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12-pentacosafluoro-12-iodo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pentacosafluoro-1-iodododecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0059796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12-pentacosafluoro-12-iodododecane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.643 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physical and Chemical Properties of Perfluorododecyl Iodide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties of Perfluorododecyl iodide. It is important to note that the term "this compound" is commonly used in chemical literature and commercial listings to refer to two distinct compounds: Perfluorodecyl iodide (C₁₀F₂₁I) and this compound (C₁₂F₂₅I). This guide will address both compounds to ensure clarity and comprehensive coverage of the topic.

Compound Identification and Nomenclature Discrepancy

A critical point of clarification for researchers is the ambiguous use of the name "this compound." While systematic nomenclature would designate the C₁₂ compound as such, the C₁₀ analogue is also frequently referred to by this name. For precision, it is imperative to refer to these compounds by their chemical formula or, preferably, their CAS number.

-

Perfluorodecyl iodide (C₁₀F₂₁I): CAS Number 423-62-1

-

This compound (C₁₂F₂₅I): CAS Number 307-60-8

This guide will present the properties of each compound separately to avoid confusion.

Physical Properties

The physical characteristics of these perfluoroalkyl iodides are summarized in the tables below. These properties are crucial for designing experimental setups, purification procedures, and for understanding their behavior in various physical systems.

Perfluorodecyl Iodide (C₁₀F₂₁I)

| Property | Value | References |

| Molecular Formula | C₁₀F₂₁I | [1][2][3][4] |

| Molecular Weight | 645.98 g/mol | [1][2] |

| Appearance | White to off-white solid/crystalline | [1][3] |

| Melting Point | 65-67 °C | [1][5] |

| Boiling Point | 195-200 °C | [1][5] |

| Density | 1.8 g/cm³ (estimate) | [3] |

| Refractive Index | 1.317 | [3] |

| Solubility | Slightly soluble in chloroform and ethyl acetate. Generally immiscible with water and many common organic solvents. | [3] |

This compound (C₁₂F₂₅I)

| Property | Value | References |

| Molecular Formula | C₁₂F₂₅I | [6][7][8][9] |

| Molecular Weight | 745.99 g/mol | [6][9] |

| Appearance | White to off-white solid/yellow waxy chunks | [6][8] |

| Melting Point | 95-98 °C | [6][9][10] |

| Boiling Point | 108-110 °C at 18 mmHg; 132 °C at 34 mmHg | [6][9][10] |

| Density | 1.9588 g/cm³ (estimate) | [6] |

| Refractive Index | 1.312 @ 25 °C | [10] |

| Solubility | Slightly soluble in chloroform and methanol. Generally immiscible with water and many common organic solvents. | [6][9] |

Chemical Properties and Reactivity

Both C₁₀F₂₁I and C₁₂F₂₅I exhibit chemical properties characteristic of perfluoroalkyl iodides. The carbon-iodine bond is the most reactive site in the molecule.

-

Stability: These compounds are generally stable under standard conditions but can be sensitive to light.[3] Upon heating to decomposition, they may release toxic vapors of iodine and fluorine-containing compounds.

-

Reactivity: The C-I bond can be cleaved to generate a perfluoroalkyl radical. This reactivity is the basis for their use in various chemical transformations. They are key intermediates in the synthesis of more complex fluorinated molecules, including polymers, surfactants, and pharmaceutical precursors.[4][11] Perfluoroalkyl iodides can participate in a range of reactions, such as:

-

Radical Additions: The perfluoroalkyl radical can add across double and triple bonds. This is a fundamental reaction for creating more complex fluorinated structures.

-

Telomerization: They can act as chain transfer agents or initiators in the telomerization of fluoroalkenes like tetrafluoroethylene, leading to the formation of longer-chain perfluoroalkyl iodides.

-

Coupling Reactions: They can be used in various coupling reactions to attach the perfluoroalkyl chain to other organic moieties.

-

Experimental Protocols

The following are detailed methodologies for determining the key physical properties of this compound.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature range over which the solid compound transitions to a liquid.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle (if the sample is not a fine powder)

Procedure:

-

Sample Preparation: Ensure the sample is completely dry. If necessary, grind the crystalline sample into a fine powder using a mortar and pestle.[12]

-

Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to pack a small amount of the solid. Invert the tube and tap the sealed end gently on a hard surface to cause the solid to fall to the bottom. Repeat until a packed column of 2-3 mm in height is achieved.[12]

-

Measurement:

-

Place the loaded capillary tube into the heating block of the melting point apparatus.

-

If the approximate melting point is known, heat rapidly to about 15-20°C below the expected melting point.

-

Decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium.[13]

-

Record the temperature at which the first droplet of liquid appears (the onset of melting).

-

Continue heating slowly and record the temperature at which the last solid crystal melts (the completion of melting).

-

The melting point is reported as this temperature range.

-

-

Purity Assessment: A sharp melting point range (0.5-2°C) is indicative of a pure compound. A broad melting point range suggests the presence of impurities.[13]

Boiling Point Determination (Microscale Method)

Objective: To determine the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.

Apparatus:

-

Thiele tube or a small beaker with high-boiling mineral oil

-

Thermometer

-

Small test tube (e.g., 75 x 10 mm)

-

Capillary tube (sealed at one end)

-

Rubber band or wire to attach the test tube to the thermometer

-

Heating source (Bunsen burner or hot plate)

Procedure:

-

Sample Preparation: Place approximately 0.5 mL of the liquid sample into the small test tube.

-

Apparatus Assembly:

-

Attach the test tube to the thermometer using a rubber band or wire, ensuring the bottom of the test tube is level with the thermometer bulb.

-

Place a capillary tube (sealed end up) into the liquid in the test tube.[14]

-

-

Heating:

-

Immerse the assembly in the Thiele tube or oil bath, ensuring the oil level is above the sample level but below the top of the test tube.

-

Heat the side arm of the Thiele tube or the oil bath gently.[15]

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

-

Measurement:

-

Continue heating until a steady and rapid stream of bubbles is observed.

-

Remove the heat source and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the bubbling stops and the liquid begins to be drawn back into the capillary tube.[14]

-

Record the atmospheric pressure at the time of the measurement, as boiling point is pressure-dependent.

-

Solubility Determination (Qualitative)

Objective: To determine the solubility of the compound in various solvents.

Background: Perfluorinated compounds are known for their unique solubility characteristics, often being immiscible with both polar (e.g., water) and non-polar (e.g., hexane) organic solvents. They tend to be more soluble in other fluorinated solvents.

Apparatus:

-

Small test tubes

-

Vortex mixer (optional)

-

A range of solvents:

-

Water

-

Methanol

-

Acetone

-

Hexane

-

Toluene

-

Chloroform

-

A perfluorinated solvent (e.g., perfluorohexane)

-

Procedure:

-

Sample Addition: To a series of clean, dry test tubes, add approximately 10-20 mg of the solid this compound.

-

Solvent Addition: To each test tube, add 1 mL of a different solvent.

-

Mixing: Agitate each tube vigorously for 30-60 seconds. A vortex mixer can be used for more thorough mixing.

-

Observation:

-

Observe each tube to see if the solid has dissolved completely.

-

If the solid has dissolved, the compound is classified as "soluble" in that solvent.

-

If some or all of the solid remains, the compound is "partially soluble" or "insoluble."

-

Note the formation of separate liquid phases, which indicates immiscibility.

-

-

Reporting: Report the solubility of the compound in each of the tested solvents at a specific temperature (e.g., room temperature).

Visualizations of Chemical Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate key chemical processes involving perfluoroalkyl iodides.

References

- 1. chinesechemsoc.org [chinesechemsoc.org]

- 2. US5268516A - Synthesis of perfluoroalkyl iodides - Google Patents [patents.google.com]

- 3. CN101805240B - Telomerization method of perfluoroalkyl iodide - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. CN103951688A - Method for preparing 3,5-difluoro-4-methyl phenylboronic acid - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. chinesechemsoc.org [chinesechemsoc.org]

- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 9. Properties of perfluorocarbon solvents | Petr Beier Group [beier.group.uochb.cz]

- 10. researchgate.net [researchgate.net]

- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 12. apps.dtic.mil [apps.dtic.mil]

- 13. taylorandfrancis.com [taylorandfrancis.com]

- 14. researchgate.net [researchgate.net]

- 15. who.int [who.int]

An In-depth Technical Guide to Perfluorododecyl Iodide (CAS Number 423-62-1)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, synthesis, and potential biological relevance of perfluorododecyl iodide (more accurately named perfluorodecyl iodide), CAS number 423-62-1. This document is intended to be a valuable resource for professionals in research and development, particularly those in the pharmaceutical and materials science sectors.

Chemical and Physical Properties

Perfluorodecyl iodide is a perfluorinated organic compound characterized by a ten-carbon chain fully substituted with fluorine atoms and a terminal iodine atom.[1] This structure imparts unique physicochemical properties, including high hydrophobicity, lipophobicity, and thermal stability.[1][2]

Table 1: Physical and Chemical Properties of Perfluorodecyl Iodide

| Property | Value | Source(s) |

| CAS Number | 423-62-1 | |

| Molecular Formula | C₁₀F₂₁I | |

| Molecular Weight | 645.98 g/mol | |

| Appearance | White to off-white solid/crystals | |

| Melting Point | 65-67 °C | |

| Boiling Point | 195-200 °C | |

| Purity | Typically ≥97% | |

| Linear Formula | CF₃(CF₂)₉I |

Spectroscopic Data

Detailed spectroscopic information is crucial for the identification and characterization of perfluorodecyl iodide.

Table 2: Spectroscopic Identifiers for Perfluorodecyl Iodide

| Identifier | Value | Source(s) |

| SMILES String | FC(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)I | |

| InChI | 1S/C10F21I/c11-1(12,3(15,16)5(19,20)7(23,24)9(27,28)29)2(13,14)4(17,18)6(21,22)8(25,26)10(30,31)32 | |

| InChI Key | UDWBMXSQHOHKOI-UHFFFAOYSA-N |

Safety and Handling

Perfluorodecyl iodide is classified as a hazardous substance and requires careful handling in a laboratory setting.

Table 3: Hazard Identification and Safety Precautions for Perfluorodecyl Iodide

| Hazard Category | GHS Classification | Precautionary Statements | Personal Protective Equipment (PPE) |

| Skin Irritation | Category 2 (H315) | P264, P280, P302+P352 | Chemical-resistant gloves, Protective clothing |

| Eye Irritation | Category 2A (H319) | P280, P305+P351+P338 | Safety glasses with side-shields or goggles |

| Specific target organ toxicity — single exposure (Respiratory system) | Category 3 (H335) | P261, P271, P304+P340 | Use in a well-ventilated area or with a fume hood, N95 dust mask |

This table summarizes common GHS classifications and precautions. Always refer to the specific Safety Data Sheet (SDS) for complete and up-to-date information.[3][4][5]

Experimental Protocols

Perfluorodecyl iodide is a valuable intermediate in the synthesis of various fluorinated compounds. Below are detailed methodologies for key cited experiments.

Synthesis of 3,5-Bis(perfluorodecyl)phenylboronic Acid

This protocol is adapted from the synthesis of a similar fluorous boronic acid and outlines a potential pathway.[6]

Experimental Workflow:

Caption: Workflow for the synthesis of 3,5-bis(perfluorodecyl)phenylboronic acid.

Methodology:

-

Reaction Setup: In a dry, inert atmosphere (e.g., under nitrogen or argon), combine perfluorodecyl iodide, 1,3-diiodobenzene, and activated copper powder in a suitable solvent such as dimethylformamide (DMF).

-

Reaction Conditions: Heat the reaction mixture to an elevated temperature (e.g., 120-150 °C) and stir for an extended period (e.g., 24-48 hours) until the reaction is complete, as monitored by an appropriate analytical technique (e.g., GC-MS or TLC).

-

Work-up: After cooling to room temperature, the reaction mixture is quenched, for example, by pouring it into a dilute acid solution.

-

Extraction: The product is then extracted into an organic solvent such as diethyl ether. The organic layers are combined, washed with brine, and dried over an anhydrous drying agent (e.g., MgSO₄).

-

Purification: The crude product is purified, for instance, by column chromatography on silica gel to yield the desired 3,5-bis(perfluorodecyl)phenylboronic acid.

Synthesis of 3-(Perfluorodecyl)prop-1-ene via Radical Addition

Proposed Reaction Mechanism:

Caption: Proposed radical chain mechanism for the addition of perfluorodecyl iodide to propene.

Methodology:

-

Reaction Setup: A pressure vessel is charged with perfluorodecyl iodide and a radical initiator (e.g., azobisisobutyronitrile - AIBN, or benzoyl peroxide). The vessel is then cooled, and a measured excess of propene is condensed into it.

-

Reaction Conditions: The vessel is sealed and heated to a temperature sufficient to initiate the radical reaction (typically 60-90 °C for AIBN). The reaction is allowed to proceed with stirring for several hours.

-

Work-up: After cooling, the excess propene is carefully vented. The remaining reaction mixture is typically dissolved in a suitable solvent.

-

Purification: The product, 3-(perfluorodecyl)prop-1-ene, can be purified from the crude reaction mixture by distillation or column chromatography.

Biological and Toxicological Considerations for Drug Development

While specific toxicological and pharmacological data for perfluorodecyl iodide are limited, the broader class of per- and polyfluoroalkyl substances (PFAS) has been the subject of extensive research.

Toxicological Profile

Like other long-chain PFAS, perfluorodecyl iodide is expected to be persistent and bioaccumulative.[1] Toxicological studies on related long-chain PFAS have indicated potential for hepatotoxicity and effects on cholesterol levels.[9] The primary routes of occupational exposure are inhalation of dust particles and skin contact.[4] Therefore, appropriate personal protective equipment and engineering controls are essential when handling this compound.

Potential Biological Activity

Some studies have suggested that certain perfluoroalkyl substances may exhibit endocrine-disrupting activities, including estrogenic effects.[10] The biological activity of these compounds appears to be dependent on the length of the perfluorinated chain. Therefore, long-chain compounds like perfluorodecyl iodide could potentially interact with biological systems. However, further research is needed to elucidate any specific signaling pathways that may be affected by perfluorodecyl iodide. Its use in pharmaceutical research is primarily as a synthetic intermediate for creating more complex molecules with potential therapeutic benefits.[2]

Conclusion

Perfluorodecyl iodide is a versatile chemical with unique properties stemming from its highly fluorinated structure. Its utility as a synthetic intermediate in the creation of novel materials and potentially bioactive molecules makes it a compound of interest for researchers in various scientific disciplines. A thorough understanding of its chemical properties, safe handling procedures, and potential biological implications is crucial for its responsible use in research and development. This guide provides a foundational understanding of these aspects to aid scientists and drug development professionals in their work with this compound.

References

- 1. CAS 423-62-1: Perfluorodecyl iodide | CymitQuimica [cymitquimica.com]

- 2. innospk.com [innospk.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 5. matrixscientific.com [matrixscientific.com]

- 6. researchgate.net [researchgate.net]

- 7. Iodoperfluoroalkylation of unactivated alkenes via pyridine-boryl radical initiated atom-transfer radical addition - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. scilit.com [scilit.com]

- 9. backend.orbit.dtu.dk [backend.orbit.dtu.dk]

- 10. echemi.com [echemi.com]

Synthesis and Purification of High-Purity Perfluorododecyl Iodide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and purification of high-purity perfluorododecyl iodide (F(CF₂)₁₂I), a critical building block in the development of advanced fluorinated materials, pharmaceuticals, and surface modifiers. The unique properties imparted by its long perfluorinated chain make it a valuable intermediate in applications requiring chemical inertness, thermal stability, and specific surface characteristics. Achieving high purity is paramount for these applications, particularly in drug development, where impurities can significantly impact efficacy and safety.

Synthesis of this compound via Telomerization

The primary industrial method for synthesizing perfluoroalkyl iodides is through the telomerization of tetrafluoroethylene (TFE). This process involves the reaction of a telogen (a chain transfer agent, in this case, a shorter perfluoroalkyl iodide such as perfluoroethyl iodide) with a taxogen (a polymerizable molecule, TFE). The reaction is typically initiated by thermal means or chemical initiators and can be catalyzed to control the distribution of telomer products.

Reaction Principle

The telomerization reaction proceeds via a free radical mechanism. The telogen, typically perfluoroethyl iodide (C₂F₅I), serves as the source of the initial radical and the chain-terminating iodine atom. Tetrafluoroethylene monomers are sequentially added to the growing perfluoroalkyl radical chain. The chain length of the resulting perfluoroalkyl iodide is dependent on the molar ratio of TFE to the telogen and other reaction conditions.

A catalyst system, often comprising a Lewis acid such as antimony pentafluoride (SbF₅) and a halogen source like iodine pentafluoride (IF₅), can be employed to facilitate the reaction at lower temperatures and pressures.[1] The Lewis acid is thought to assist in the generation of the initial radicals and promote the chain transfer step.

Experimental Protocol: Batch Synthesis

This protocol describes a representative batch synthesis of a mixture of perfluoroalkyl iodides enriched in the longer-chain homologues, from which this compound can be isolated.

Materials:

-

Perfluoroethyl iodide (C₂F₅I)

-

Tetrafluoroethylene (TFE)

-

Iodine pentafluoride (IF₅) (catalyst)

-

Antimony pentafluoride (SbF₅) (catalyst)

-

High-pressure autoclave reactor equipped with a stirrer, temperature and pressure sensors, and gas inlet/outlet ports.

Procedure:

-

Reactor Preparation: The autoclave reactor must be thoroughly cleaned, dried, and purged with an inert gas (e.g., nitrogen or argon) to remove any moisture or oxygen, which can interfere with the radical reaction.

-

Charging the Reactor:

-

A specific molar ratio of the telogen (perfluoroethyl iodide) is charged into the reactor.

-

The catalysts, iodine pentafluoride and antimony pentafluoride, are added in catalytic amounts (typically in the range of 0.005 to 0.05 moles per mole of the starting telogen).[1]

-

-

Reaction Conditions:

-

The reactor is sealed, and the temperature is raised to the desired reaction temperature, which can range from 60°C to over 300°C depending on whether a catalyst is used and the desired product distribution.[2][3] For catalyzed reactions, lower temperatures are generally sufficient.

-

Tetrafluoroethylene is then introduced into the reactor under pressure. The pressure is maintained within a specific range throughout the reaction. The molar ratio of TFE to the telogen is a critical parameter for controlling the average chain length of the product mixture.[3] To favor the formation of longer-chain iodides like this compound, a higher molar ratio of TFE to perfluoroethyl iodide is required.

-

-

Reaction Monitoring and Termination: The reaction progress can be monitored by observing the pressure drop of TFE. Once the desired amount of TFE has been consumed, the reaction is terminated by cooling the reactor.

-

Product Recovery: The crude product, a mixture of perfluoroalkyl iodides of varying chain lengths (C₂F₅(CF₂CF₂)nI), is recovered from the reactor.

Table 1: Representative Reaction Parameters for Telomerization

| Parameter | Value/Range | Rationale |

| Telogen | Perfluoroethyl iodide (C₂F₅I) | Common starting material for telomerization. |

| Taxogen | Tetrafluoroethylene (TFE) | Monomer for chain elongation. |

| Catalyst System | IF₅ / SbF₅ | Allows for lower reaction temperatures and pressures.[1] |

| Molar Ratio (TFE:Telogen) | > 5:1 | Higher ratios favor the formation of longer-chain telomers. |

| Temperature | 60 - 150 °C (Catalyzed) | Lower temperature range for catalyzed reactions. |

| Pressure | 4.5 - 10 MPa | Sufficient to maintain TFE in the liquid phase and drive the reaction.[2] |

| Reaction Time | Several hours | Dependent on temperature, pressure, and catalyst activity. |

Purification of High-Purity this compound

The crude product from the telomerization reaction is a mixture of perfluoroalkyl iodides with a distribution of chain lengths. To obtain high-purity this compound, a multi-step purification process is necessary, with fractional vacuum distillation being the most critical step.

Purification Workflow

Experimental Protocol: Purification

1. Aqueous Wash:

-

The crude telomer mixture is first washed with an aqueous solution of a reducing agent, such as sodium bisulfite or sodium thiosulfate, to remove any residual iodine and acidic impurities.

-

The organic phase is then washed with deionized water and dried over a suitable drying agent (e.g., anhydrous magnesium sulfate).

2. Fractional Vacuum Distillation:

-

This is the key step for separating the different perfluoroalkyl iodide homologues based on their boiling points.[4]

-

The washed and dried crude mixture is transferred to a distillation flask equipped with a fractionating column (e.g., a Vigreux or packed column) and connected to a vacuum pump.

-

The distillation is performed under reduced pressure to lower the boiling points of the high-molecular-weight perfluoroalkyl iodides and prevent thermal decomposition.

-

Fractions are collected at different temperature and pressure ranges. The fraction corresponding to this compound is collected based on its known boiling point under vacuum.

Table 2: Physical Properties and Distillation Parameters for Perfluoroalkyl Iodides

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) at Atmospheric Pressure (approx.) | Boiling Point (°C) under Vacuum (approx.) |

| Perfluorooctyl iodide | C₈F₁₇I | 545.96 | 162 | - |

| Perfluorodecyl iodide | C₁₀F₂₁I | 645.98 | 195-200 | - |

| This compound | C₁₂F₂₅I | 746.00 | >200 | 108-110 @ 18 mmHg[5] |

| Perfluorotetradecyl iodide | C₁₄F₂₉I | 846.01 | >200 | - |

3. Recrystallization (Optional):

-

For achieving ultra-high purity, the collected this compound fraction can be further purified by recrystallization from a suitable solvent. Given that this compound is a solid at room temperature (melting point: 95-101 °C), this can be an effective method for removing trace impurities.[5]

Quality Control and Characterization

To ensure the high purity of the final product, rigorous analytical testing is essential. Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary techniques used for this purpose.[6]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying the components of the purified product.

Experimental Protocol:

-

Sample Preparation: A dilute solution of the purified this compound is prepared in a suitable volatile solvent (e.g., ethyl acetate or a fluorinated solvent).

-

GC Separation: The sample is injected into a gas chromatograph equipped with a capillary column suitable for separating fluorinated compounds (e.g., a low-polarity phenyl-arylene or a mid-polarity trifluoropropyl-methyl polysiloxane column). A temperature program is used to elute the components based on their boiling points.

-

MS Detection: The separated components are introduced into a mass spectrometer. The resulting mass spectrum provides a unique fragmentation pattern that can be used to confirm the identity of this compound and any remaining impurities.

-

Purity Calculation: The purity is determined by calculating the area percentage of the this compound peak relative to the total area of all peaks in the chromatogram.[7] For high-purity samples, this value should exceed 99%.

Table 3: Representative GC-MS Parameters

| Parameter | Setting |

| Gas Chromatograph | |

| Column | Capillary column (e.g., DB-5 or equivalent) |

| Injection Mode | Split/Splitless |

| Carrier Gas | Helium |

| Temperature Program | Optimized for separation of C10-C14 perfluoroalkyl iodides |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) |

| Mass Range | 50 - 800 amu |

¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy

¹⁹F NMR is an indispensable tool for the structural characterization of fluorinated compounds. It provides detailed information about the electronic environment of each fluorine atom in the molecule.[8]

Experimental Protocol:

-

Sample Preparation: A solution of the purified this compound is prepared in a deuterated solvent (e.g., CDCl₃).

-

Data Acquisition: The ¹⁹F NMR spectrum is acquired on a high-field NMR spectrometer.

-

Spectral Analysis: The chemical shifts and coupling patterns of the fluorine signals are analyzed to confirm the structure of the this compound. The presence of any impurity peaks can be used to assess the purity of the sample. The terminal CF₂I group will have a distinct chemical shift compared to the other CF₂ groups in the chain.

Table 4: Expected ¹⁹F NMR Chemical Shifts for this compound

| Fluorine Group | Expected Chemical Shift Range (ppm vs. CFCl₃) |

| CF₃- | ~ -81 |

| -CF₂- (internal) | -122 to -126 |

| -CF₂-CF₂I | ~ -115 |

| -CF₂I | ~ -60 |

Note: Exact chemical shifts can vary depending on the solvent and instrument.

Logical Relationships in Synthesis and Purification

References

- 1. EP0711264A1 - Process for the preparation of perfluoroalkyl iodide - Google Patents [patents.google.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. US5268516A - Synthesis of perfluoroalkyl iodides - Google Patents [patents.google.com]

- 4. Purification [chem.rochester.edu]

- 5. mdpi.com [mdpi.com]

- 6. benchchem.com [benchchem.com]

- 7. birchbiotech.com [birchbiotech.com]

- 8. 19Flourine NMR [chem.ch.huji.ac.il]

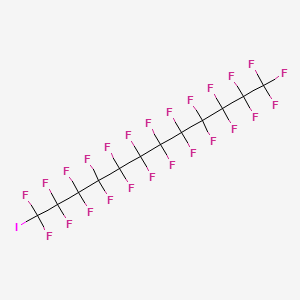

Molecular structure and formula of Perfluorododecyl iodide.

This technical guide provides an in-depth overview of the molecular structure, properties, and synthesis of perfluorododecyl iodide, with a focus on its relevance to researchers, scientists, and professionals in drug development. For clarity, this document will address both this compound (C12) and the closely related, and sometimes identically named, perfluorodecyl iodide (C10).

Molecular Structure and Chemical Formula

Perfluoroalkyl iodides are a class of organofluorine compounds characterized by a perfluorinated carbon chain capped with an iodine atom. The term "this compound" most accurately refers to the compound with a 12-carbon chain. However, the 10-carbon analogue is also frequently discussed in literature and commercial contexts.

This compound (C12) , with the chemical formula C12F25I , consists of a twelve-carbon chain where all hydrogen atoms have been replaced by fluorine atoms, with an iodine atom at one terminus. Its systematic IUPAC name is 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12-pentacosafluoro-12-iodododecane.

Perfluorodecyl Iodide (C10) , with the chemical formula C10F21I , has a ten-carbon perfluorinated chain and is systematically named 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10-henicosafluoro-10-iododecane.[1]

The general structure of a linear perfluoroalkyl iodide is CF3(CF2)nI.

References

Solubility of Perfluorododecyl Iodide in Common Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Perfluorododecyl iodide (PFDI) is a long-chain perfluoroalkyl substance of significant interest in various fields, including materials science and as an intermediate in chemical synthesis. A thorough understanding of its solubility in common organic solvents is crucial for its application in solution-based processes, formulation development, and environmental fate and transport studies. This technical guide provides an overview of the known solubility characteristics of this compound, outlines a detailed experimental protocol for its solubility determination, and presents a logical workflow for this process. Due to a lack of extensive quantitative data in publicly available literature, this guide also highlights the current data gaps and emphasizes the importance of experimental determination for specific applications.

Introduction to this compound and its Solubility

This compound (C₁₂F₂₅I) is a solid compound characterized by a long, hydrophobic, and lipophobic perfluorinated carbon chain. This unique structure governs its physical and chemical properties, including its solubility. Generally, long-chain perfluoroalkyl substances exhibit limited solubility in both aqueous and many organic solvents. The strong carbon-fluorine bonds and the overall non-polar nature of the perfluorinated tail contribute to this characteristic.

Solubility Data of this compound

Table 1: Qualitative and Quantitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Solvent | Formula | Qualitative Solubility | Quantitative Solubility ( g/100 mL at 25°C) |

| Halogenated | Chloroform | CHCl₃ | Slightly Soluble[1] | Data Not Available |

| Alcohols | Methanol | CH₃OH | Slightly Soluble[1] | Data Not Available |

| Ethanol | C₂H₅OH | Data Not Available | Data Not Available | |

| Isopropanol | C₃H₈O | Data Not Available | Data Not Available | |

| Alkanes | n-Hexane | C₆H₁₄ | Data Not Available | Data Not Available |

| Cyclohexane | C₆H₁₂ | Data Not Available | Data Not Available | |

| Aromatics | Toluene | C₇H₈ | Data Not Available | Data Not Available |

| Benzene | C₆H₆ | Data Not Available | Data Not Available | |

| Ketones | Acetone | C₃H₆O | Data Not Available | Data Not Available |

| Methyl Ethyl Ketone | C₄H₈O | Data Not Available | Data Not Available | |

| Ethers | Diethyl Ether | (C₂H₅)₂O | Data Not Available | Data Not Available |

| Tetrahydrofuran (THF) | C₄H₈O | Data Not Available | Data Not Available | |

| Amides | Dimethylformamide (DMF) | C₃H₇NO | Data Not Available | Data Not Available |

| Sulfoxides | Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Data Not Available | Data Not Available |

Note: The term "Slightly Soluble" is a qualitative descriptor and does not provide specific concentration limits. The lack of quantitative data underscores the necessity of experimental determination for specific research and development needs.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a solid compound in a solvent. This protocol is adapted from standard methodologies, such as those outlined in OECD Test Guideline 105.

3.1. Principle

An excess amount of the solid this compound is equilibrated with a known volume of the organic solvent at a constant temperature. After reaching equilibrium, the saturated solution is separated from the undissolved solid, and the concentration of this compound in the clear supernatant is determined using a suitable analytical method.

3.2. Materials and Equipment

-

This compound (purity >98%)

-

Selected organic solvents (analytical grade)

-

Glass flasks or vials with screw caps and PTFE-lined septa

-

Constant temperature shaker bath or incubator

-

Centrifuge capable of temperature control

-

Syringes and syringe filters (PTFE, 0.22 µm)

-

Analytical balance (± 0.01 mg)

-

Volumetric flasks and pipettes

-

Analytical instrumentation for quantification (e.g., UV-Vis Spectrophotometer, HPLC, GC-MS, or ¹⁹F NMR)

3.3. Procedure

-

Preparation of the Test System:

-

Add an excess amount of this compound to a series of flasks. An amount that is visibly in excess after equilibration is required.

-

Accurately add a known volume of the pre-equilibrated solvent to each flask.

-

Seal the flasks tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the flasks in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the flasks at a constant speed to ensure thorough mixing. The agitation should be sufficient to keep the solid suspended but not so vigorous as to cause foaming or emulsification.

-

The equilibration time should be determined empirically. A preliminary study should be conducted to determine the time required to reach a plateau in concentration. Typically, 24 to 72 hours is sufficient for poorly soluble compounds.

-

-

Phase Separation:

-

After equilibration, allow the flasks to stand undisturbed at the test temperature for a period to allow the excess solid to settle.

-

To ensure complete removal of undissolved solid, centrifuge the samples at the same temperature as the equilibration.

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter compatible with the solvent into a clean vial. This step is critical to remove any remaining microscopic particles.

-

-

Quantification:

-

Prepare a series of calibration standards of this compound in the same solvent.

-

Analyze the filtered saturated solution and the calibration standards using a validated analytical method.

-

The concentration of this compound in the saturated solution is determined from the calibration curve.

-

3.4. Data Analysis and Reporting

-

The solubility is reported as the average concentration from at least three replicate experiments.

-

Results should be expressed in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L), at the specified temperature.

-

The standard deviation of the measurements should also be reported to indicate the precision of the results.

Visualization of Experimental Workflow

The following diagram illustrates the logical steps involved in the shake-flask method for determining the solubility of this compound.

Caption: Workflow for determining the solubility of a solid compound using the shake-flask method.

Conclusion

While this compound is a compound of growing importance, there is a notable lack of quantitative data regarding its solubility in common organic solvents. The qualitative information available suggests it is slightly soluble in chloroform and methanol. For applications requiring precise knowledge of its solubility, experimental determination is essential. The shake-flask method provides a robust and reliable protocol for obtaining this critical data. The workflow and procedures outlined in this guide are intended to assist researchers, scientists, and drug development professionals in accurately assessing the solubility of this compound to support their research and development activities.

References

An In-depth Technical Guide to the Safe Handling of Perfluorododecyl Iodide

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety data, handling precautions, and emergency procedures for Perfluorododecyl iodide. The information is compiled from multiple safety data sheets (SDS) to ensure a thorough understanding for professionals working with this compound.

Chemical Identification and Physical Properties

This compound is a fluorinated organic compound.[1] It is essential to distinguish between different isomers and related compounds, as their properties and CAS numbers may vary. This guide focuses primarily on the information available for CAS numbers 423-62-1 and 307-60-8.

Table 1: Chemical Identifiers

| Identifier | Value |

| Chemical Name | 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10-henicosafluoro-10-iododecane[1][2] |

| Synonyms | Perfluorodecyl iodide, Heneicosafluorodecyl Iodide[1][3] |

| Molecular Formula | C₁₀F₂₁I[1][3][4] |

| Molecular Weight | ~645.98 g/mol [1][2][4] |

| CAS Number | 423-62-1[1][3][4], 307-60-8[5] |

Table 2: Physical and Chemical Properties

| Property | Value | Source |

| Appearance | Solid | [4] |

| Melting Point | 65-70 °C | [1][6] |

| Boiling Point | 195-200 °C | [1][6] |

| Density | ~1.8 g/cm³ | [1] |

| Flash Point | 195-200 °C | [1] |

| Vapor Pressure | 0.475 mmHg @ 25 °C | [1] |

| Refractive Index | ~1.317 | [1] |

| Solubility | Soluble in water | [7] |

| Sensitivity | Light sensitive | [3][5] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance under the Globally Harmonized System (GHS).[2][4] Users must be aware of its potential health effects.

Table 3: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[2][3][4] |

| Serious Eye Damage/Eye Irritation | 2 / 2A | H319: Causes serious eye irritation[2][3][4] |

| Specific Target Organ Toxicity (Single Exposure) | 3 (Respiratory Tract) | H335: May cause respiratory irritation[2][3][4] |

| Carcinogenicity | 2 | H351: Suspected of causing cancer[3] |

Signal Word: Warning[4]

Hazard Pictogram:

-

GHS07 (Exclamation Mark)[7]

Precautionary Statements:

A comprehensive list of precautionary statements is provided in the table below, outlining measures to prevent exposure and respond to incidents.

Table 4: Precautionary Statements Summary

| Code | Statement |

| Prevention | |

| P201 | Obtain special instructions before use.[3] |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[4][7] |

| P264 | Wash skin thoroughly after handling.[3][4] |

| P271 | Use only outdoors or in a well-ventilated area.[3][4] |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[3][4][7] |

| Response | |

| P302 + P352 | IF ON SKIN: Wash with plenty of water.[3][4] |

| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[3][4][7] |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][4][7] |

| P308 + P313 | IF exposed or concerned: Get medical advice/attention.[3] |

| P312 | Call a POISON CENTER/doctor if you feel unwell.[3][4] |

| P332 + P313 | If skin irritation occurs: Get medical advice/attention.[3][4] |

| P337 + P313 | If eye irritation persists: Get medical advice/attention.[3][4] |

| P362 + P364 | Take off contaminated clothing and wash it before reuse.[3] |

| Storage | |

| P403 + P233 | Store in a well-ventilated place. Keep container tightly closed.[3][4] |

| P405 | Store locked up.[3][4][7] |

| Disposal | |

| P501 | Dispose of contents/container to an authorized hazardous or special waste collection point in accordance with local regulation.[3] |

Experimental Protocols and Interpretation

Detailed experimental protocols for the toxicological assessment of this compound are not available in the cited safety data sheets. The GHS classifications are based on standardized criteria (e.g., OECD guidelines) which involve assessing the substance's effects on biological systems.

-

Skin Irritation (Category 2): This classification implies that in standardized tests (typically on animals), the substance caused reversible inflammatory changes to the skin.

-

Eye Irritation (Category 2A): This indicates the substance produced reversible changes in the eye, such as redness, swelling, or corneal opacity, that were fully reversible within a defined observation period.

-

Specific Target Organ Toxicity - Single Exposure (Category 3): This classification suggests that a single exposure to the substance can cause transient, narcotic effects or respiratory tract irritation.

-

Carcinogenicity (Category 2): This classification indicates there is limited evidence of carcinogenicity in animal studies, suggesting the substance is suspected of having carcinogenic potential for humans.[3]

Handling and Storage Procedures

Proper handling and storage are critical to minimize risk.

Safe Handling

-

Avoid all personal contact, including inhalation of dust or vapors.[3]

-

Wear appropriate personal protective equipment (PPE) as detailed in Section 5.[3]

-

Avoid formation of dust and aerosols.[4]

-

Do not eat, drink, or smoke when handling the product.[3]

-

Wash hands and any exposed skin thoroughly after handling.[3][4]

-

Keep containers securely sealed when not in use.[3]

Storage Conditions

-

Store in original, tightly closed containers (e.g., polyethylene or polypropylene).[3]

-

The recommended storage temperature is 2-8°C.[3]

-

Protect from light, as the material is light-sensitive.[3][5]

-

Store away from incompatible materials, such as strong oxidizing agents, and foodstuff containers.[3][8]

Exposure Controls and Personal Protection

Engineering Controls

-

Work should be conducted in a well-ventilated area.[4]

-

Provide appropriate exhaust ventilation at places where dust is formed.[4]

-

Ensure eyewash stations and safety showers are close to the workstation.[8][9]

Personal Protective Equipment (PPE)

Table 5: Recommended Personal Protective Equipment

| Protection Type | Specification |

| Eye/Face Protection | Safety glasses with side-shields conforming to EN166, or chemical splash goggles.[4][8] |

| Skin Protection | Chemical-resistant gloves (must be inspected prior to use). Use proper glove removal technique. A chemical apron or other protective clothing is recommended to prevent skin exposure.[4][8] |

| Respiratory Protection | For nuisance exposures, use a P95 (US) or P1 (EU) particle respirator. For higher-level protection, use type OV/AG/P99 (US) or ABEK-P2 (EU) respirator cartridges. Use NIOSH/MSHA or EN 149 approved respirators.[4][8] |

Emergency and First-Aid Procedures

Immediate and appropriate action is crucial in the event of an exposure. Always seek medical attention if symptoms persist or if there is any doubt.

Caption: First-aid workflow for this compound exposure.

-

Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[3][4] If the person is not breathing, provide artificial respiration.[4] Seek medical attention if you feel unwell.[4]

-

Skin Contact: Immediately flush skin and hair with running water, using soap if available.[3] Remove contaminated clothing and wash it before reuse.[3] Seek medical attention if skin irritation develops or persists.[3][4]

-

Eye Contact: Immediately wash out the eyes with fresh running water for at least 15 minutes.[3][4] Ensure complete irrigation by keeping eyelids apart.[3] Remove contact lenses if present and easy to do so.[3][4] Seek medical attention without delay, especially if pain or irritation persists.[3][4]

-

Ingestion: Give a glass of water immediately.[3] Do not induce vomiting. Rinse the mouth with water.[4] First aid is generally not required, but if in doubt, contact a Poisons Information Centre or a doctor.[3]

Accidental Release and Fire-Fighting Measures

Accidental Release Measures

The response to a spill depends on its scale. For any spill, ensure adequate ventilation and prevent the substance from entering drains or waterways.[3][4]

Caption: Workflow for responding to a this compound spill.

-

Minor Spills:

-

Wear protective clothing, gloves, safety glasses, and a dust respirator.[3]

-

Use dry clean-up procedures and avoid generating dust.[3]

-

You can dampen the material with water to prevent dusting before sweeping.[3]

-

Vacuuming is preferred, but the vacuum cleaner must be fitted with an H-Class HEPA filter.[3]

-

Place the collected material into suitable containers for disposal.[3]

-

-

Major Spills:

-

Alert emergency services and advise personnel in the area of the hazard.[3]

-

Control personal contact by wearing appropriate protective clothing.[3]

-

Prevent the spillage from entering drains or water courses.[3]

-

Recover the product wherever possible.[3]

-

Collect residues and place them in sealed plastic bags or other containers for disposal.[3]

-

Wash the area down with large amounts of water and prevent runoff from entering drains.[3]

-

Fire-Fighting Measures

-

Extinguishing Media: There is no restriction on the type of extinguisher. Use media suitable for the surrounding area, such as water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[3][4]

-

Fire/Explosion Hazard: The substance is non-combustible and not considered a significant fire risk.[3] However, containers may burn and emit poisonous or corrosive fumes (Carbon oxides, Hydrogen fluoride, Hydrogen iodide) when heated.[3][4]

-

Fire-Fighting Instructions:

Logical Relationships in Safety Protocols

The safe use of this compound relies on the interconnectedness of administrative controls, engineering controls, and personal protective equipment.

Caption: Logical relationship between controls and safe laboratory outcomes.

References

- 1. innospk.com [innospk.com]

- 2. Perfluorodecyl iodide | C10F21I | CID 67920 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. fluoryx.com [fluoryx.com]

- 6. nbinno.com [nbinno.com]

- 7. cpachem.com [cpachem.com]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 9. fishersci.com [fishersci.com]

Perfluorododecyl Iodide: A Technical Guide to Thermal Stability and Decomposition

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the thermal stability and decomposition characteristics of perfluorododecyl iodide (C₁₂F₂₅I). Due to a lack of specific experimental data on the thermal decomposition of this compound in publicly available literature, this document summarizes known physical properties, discusses general thermal stability based on related compounds, and presents a detailed, standardized experimental protocol for its determination.

Executive Summary

Physicochemical Properties

A summary of the known physical properties of this compound is presented in Table 1. These values have been compiled from various chemical suppliers and databases. It is important to distinguish between perfluorodecyl iodide (C₁₀F₂₁I) and this compound (C₁₂F₂₅I), as both are referenced in technical literature.

| Property | This compound (C₁₂F₂₅I) | Perfluorodecyl Iodide (C₁₀F₂₁I) |

| CAS Number | 307-60-8 | 423-62-1 |

| Molecular Formula | C₁₂F₂₅I | C₁₀F₂₁I |

| Molecular Weight | 745.99 g/mol | 645.98 g/mol |

| Melting Point | 95-101 °C[1][2] | 65-70 °C[3][4][5] |

| Boiling Point | 108-110 °C at 18 mmHg[1][2][6] | 195-200 °C at 760 mmHg[3][4][5][7] |

| Flash Point | > 100 °C[8] | 195-200 °C[3] |

| Density | ~1.96 g/cm³ (estimate)[1] | ~1.8 g/cm³[3] |

| Appearance | White crystalline solid | White solid |

Thermal Stability and Decomposition

Currently, there is a notable absence of specific studies detailing the thermal decomposition profile of bulk this compound through methods such as Thermogravimetric Analysis (TGA) or Differential Scanning Calorimetry (DSC). However, some inferences about its thermal stability can be drawn from available information:

-

General Stability: Safety Data Sheets (SDS) for this compound and analogous perfluoroalkyl iodides consistently state that the compounds are "stable under recommended storage conditions".

-

Synthesis Conditions: The synthesis of perfluoroalkyl iodides can be carried out at temperatures in the range of 300 to 360 °C, which suggests that the C-C and C-F bonds are stable at these temperatures for the duration of the synthesis[9].

-

Analogous Compounds: A review of syntheses involving perfluoroalkyl iodides notes that diiododifluoromethane (ICF₂I) is stable when heated to 185 °C for 30 hours[10]. While not a direct analogue in terms of chain length, it indicates the general robustness of the perfluoroalkyl iodide class.

-

Hazardous Decomposition Products: Upon thermal decomposition, perfluoroalkyl iodides are expected to release hazardous substances, including hydrogen iodide, hydrogen fluoride, carbon monoxide, and carbon dioxide[11][12].

Without specific experimental data, the precise onset temperature of decomposition and the kinetic parameters of the process remain undetermined. To address this knowledge gap, a standardized experimental approach is necessary.

Proposed Experimental Protocols for Thermal Analysis

To definitively determine the thermal stability and decomposition temperature of this compound, the following experimental protocols using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are proposed.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which this compound begins to lose mass due to decomposition and to characterize the stages of decomposition.

Methodology:

-

Instrument: A calibrated Thermogravimetric Analyzer.

-

Sample Preparation: A small sample of this compound (typically 5-10 mg) is accurately weighed and placed in an inert sample pan (e.g., alumina or platinum).

-

Atmosphere: The analysis should be conducted under both an inert atmosphere (e.g., nitrogen or argon at a flow rate of 50-100 mL/min) and an oxidative atmosphere (e.g., air at a flow rate of 50-100 mL/min) to assess the influence of oxygen on decomposition.

-

Temperature Program: The sample is heated from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

-

Data Analysis: The TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition (the temperature at which significant mass loss begins), the peak decomposition temperature (from the derivative of the TGA curve, DTG), and the percentage of mass loss at different stages.

Differential Scanning Calorimetry (DSC)

Objective: To identify the temperatures of thermal events such as melting and decomposition, and to quantify the enthalpy changes associated with these events.

Methodology:

-

Instrument: A calibrated Differential Scanning Calorimeter.

-

Sample Preparation: A small, accurately weighed sample of this compound (typically 2-5 mg) is hermetically sealed in an aluminum or copper pan. A sealed pan is crucial to contain any volatile decomposition products and to accurately measure the heat of decomposition.

-

Reference: An empty, hermetically sealed pan is used as a reference.

-

Atmosphere: The DSC cell is purged with an inert gas (e.g., nitrogen) at a constant flow rate.

-

Temperature Program: The sample is heated from a sub-ambient temperature (e.g., 0 °C) to a temperature beyond its decomposition point (as determined by TGA, e.g., 400 °C) at a controlled heating rate (e.g., 10 °C/min).

-

Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to identify endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition). The onset temperature, peak temperature, and enthalpy (area under the peak) of each thermal event are determined.

Visualized Experimental Workflow

The logical flow for the characterization of the thermal properties of this compound is depicted in the following diagram.

Caption: Workflow for the thermal analysis of this compound.

Conclusion

While this compound is a commercially available compound with established physical properties, a critical gap exists in the scientific literature regarding its specific thermal decomposition temperature and overall thermal stability profile. The information available from safety data sheets and synthesis literature provides a general indication of stability at moderate temperatures. However, for applications in drug development and advanced materials science where thermal processing may be required, a quantitative understanding of its thermal behavior is essential. The proposed TGA and DSC experimental protocols provide a clear and standardized methodology for obtaining this crucial data, ensuring safe handling and processing, and enabling the full potential of this compound to be realized in various research and development endeavors.

References

- 1. chembk.com [chembk.com]

- 2. 307-60-8 Cas No. | this compound | Matrix Scientific [matrix.staging.1int.co.uk]

- 3. innospk.com [innospk.com]

- 4. 423-62-1 Cas No. | Perfluorodecyl iodide | Matrix Scientific [matrixscientific.com]

- 5. nbinno.com [nbinno.com]

- 6. This compound CAS#: 307-60-8 [m.chemicalbook.com]

- 7. Perfluorodecyl iodide [webbook.nist.gov]

- 8. fluoryx.com [fluoryx.com]

- 9. US5268516A - Synthesis of perfluoroalkyl iodides - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 12. fishersci.com [fishersci.com]

Spectroscopic data (NMR, IR, Mass Spec) for Perfluorododecyl iodide.

This guide provides a comprehensive overview of the spectroscopic data for perfluorododecyl iodide (PFDI), a significant compound in the field of fluorinated materials. The information is intended for researchers, scientists, and professionals in drug development and materials science who require detailed analytical data for this compound. Due to the limited availability of public experimental spectra, this guide combines available data with predicted spectroscopic values based on established principles.

Data Presentation

The following tables summarize the key spectroscopic data for this compound.

Mass Spectrometry

The electron ionization mass spectrum of this compound is characterized by a series of fragment ions resulting from the cleavage of the perfluorinated carbon chain. The molecular ion peak is often not observed or is of very low intensity due to the lability of the C-I bond and the stability of the resulting perfluoroalkyl carbocations.

Table 1: Key Mass Spectrometry Data for this compound

| m/z | Relative Intensity | Proposed Fragment | Notes |

| 69 | High | [CF₃]⁺ | A common and stable fragment in the mass spectra of perfluorinated compounds.[1] |

| 119 | High | [C₂F₅]⁺ | Resulting from cleavage of the C-C bond.[1] |

| 169 | High | [C₃F₇]⁺ | Another stable perfluoroalkyl carbocation.[1] |

| 519 | Low | [C₁₀F₂₁]⁺ | The perfluorodecyl cation, formed by the loss of the iodine radical. |

| 646 | Very Low / Absent | [C₁₀F₂₁I]⁺ | Molecular ion. |

Infrared (IR) Spectroscopy

The infrared spectrum of this compound is dominated by strong absorptions corresponding to the C-F bond vibrations. The C-I stretching vibration is expected to appear in the far-infrared region and may not be observed in a standard mid-IR spectrum.

Table 2: Predicted Infrared (IR) Absorption Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| 1300 - 1100 | Strong, Broad | C-F stretching |

| 800 - 700 | Medium | CF₂ rocking/wagging |

| ~650 | Medium to Weak | C-I stretching |

¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹⁹F NMR spectrum is the most informative technique for characterizing perfluorinated compounds. For this compound, a series of multiplets is expected, with chemical shifts characteristic of the different CF₂ groups and the terminal CF₃ group. The chemical shifts are referenced to CFCl₃ (δ = 0 ppm).

Table 3: Predicted ¹⁹F NMR Data for this compound

| Fluorine Environment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling |

| CF₃- | ~ -81 | Triplet | ³J(F-F) |

| -CF₂- (next to CF₃) | ~ -126 | Multiplet | ²J(F-F), ³J(F-F) |

| -(CF₂)₇- | ~ -122 to -123 | Multiplet | ²J(F-F), ³J(F-F) |

| -CF₂- (next to CF₂I) | ~ -115 | Multiplet | ²J(F-F), ³J(F-F) |

| -CF₂I | ~ -60 | Triplet | ³J(F-F) |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum of this compound will show signals for each of the chemically non-equivalent carbon atoms. The chemical shifts are significantly influenced by the attached fluorine atoms, appearing in a characteristic range for perfluorinated carbons.

Table 4: Predicted ¹³C NMR Data for this compound

| Carbon Environment | Predicted Chemical Shift (δ, ppm) |

| C F₃- | ~ 118 |

| -C F₂- | ~ 110 - 120 |

| -C F₂I | ~ 95 |

Experimental Protocols

Detailed experimental protocols for acquiring the spectroscopic data are provided below. These are generalized procedures and may require optimization based on the specific instrumentation used.

NMR Spectroscopy (¹⁹F and ¹³C)

-

Sample Preparation :

-

Dissolve 10-50 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved. If necessary, gently warm the sample or use sonication.

-

For quantitative ¹⁹F NMR, ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the fluorine nuclei is used.

-

-

Instrument Parameters (General) :

-

Spectrometer : 400 MHz or higher field strength NMR spectrometer equipped with a multinuclear probe.

-

Temperature : 298 K.

-

¹⁹F NMR :

-

Observe Frequency: As per the spectrometer's field strength (e.g., ~376 MHz on a 400 MHz instrument).

-

Reference: External CFCl₃ (δ = 0 ppm) or a secondary standard.

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: Sufficient to cover the expected chemical shift range (e.g., -50 to -150 ppm).

-

Number of Scans: 16 to 64, depending on the sample concentration.

-

-

¹³C NMR :

-

Observe Frequency: As per the spectrometer's field strength (e.g., ~100 MHz on a 400 MHz instrument).

-

Decoupling: Proton-decoupled.

-

Pulse Program: Standard single-pulse with proton decoupling (e.g., zgpg30).

-

Spectral Width: 0 to 200 ppm.

-

Number of Scans: 1024 or more, as ¹³C has low natural abundance and the signals of fluorinated carbons can be broad.

-

-

Infrared (IR) Spectroscopy

-

Sample Preparation :

-

Attenuated Total Reflectance (ATR) : Place a small amount of the solid this compound directly onto the ATR crystal. Ensure good contact between the sample and the crystal by applying pressure with the anvil.

-

Thin Film (Melt) : Melt a small amount of the sample between two salt plates (e.g., NaCl or KBr) to create a thin capillary film.

-

-

Instrument Parameters :

-

Spectrometer : Fourier Transform Infrared (FTIR) spectrometer.

-

Mode : Transmittance or Absorbance.

-

Spectral Range : 4000 - 400 cm⁻¹.

-

Resolution : 4 cm⁻¹.

-

Number of Scans : 16 to 32.

-

A background spectrum of the empty ATR crystal or salt plates should be collected and subtracted from the sample spectrum.

-

Mass Spectrometry (Electron Ionization)

-

Sample Introduction :

-

Direct Insertion Probe (DIP) : Load a small amount of the solid sample into a capillary tube and insert it into the mass spectrometer via the direct insertion probe. Gently heat the probe to volatilize the sample into the ion source.

-

Gas Chromatography (GC-MS) : Dissolve the sample in a volatile solvent (e.g., hexane, ethyl acetate) and inject it into the GC. The GC will separate the compound from any impurities before it enters the mass spectrometer.

-

-

Instrument Parameters :

-

Ionization Mode : Electron Ionization (EI).

-

Electron Energy : 70 eV.

-

Mass Analyzer : Quadrupole, Time-of-Flight (TOF), or Magnetic Sector.

-

Mass Range : m/z 50 - 700.

-

Ion Source Temperature : 200-250 °C.

-

Mandatory Visualization

The following diagrams illustrate key workflows and concepts related to the spectroscopic analysis of this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

Caption: Predicted fragmentation pathway for this compound in EI-MS.

References

An In-depth Technical Guide to the Environmental and Toxicological Profile of Perfluorododecyl Iodide

Disclaimer: Information regarding the environmental and toxicological profile of Perfluorododecyl iodide (PFDoI) is limited. This guide synthesizes the available data for PFDoI and incorporates information from structurally similar long-chain per- and polyfluoroalkyl substances (PFAS) to provide a comprehensive overview. Data derived from analog compounds should be interpreted with caution.

Executive Summary

This compound (PFDoI) is a long-chain perfluoroalkyl substance characterized by a fully fluorinated twelve-carbon chain with an iodine atom at one end. While specific environmental and toxicological data for PFDoI are scarce, the broader class of long-chain PFAS, to which it belongs, is recognized for its environmental persistence, potential for bioaccumulation, and association with various adverse health effects in toxicological studies. This technical guide provides a detailed review of the current state of knowledge regarding the environmental fate and toxicological properties of PFDoI and its analogs, outlines common experimental methodologies, and identifies key signaling pathways implicated in the toxicity of similar compounds.

Environmental Fate and Transport

The environmental behavior of this compound, like other PFAS, is largely dictated by the strength of the carbon-fluorine (C-F) bond, which makes it resistant to degradation.

2.1 Persistence and Degradation

There is limited direct research on the environmental persistence of this compound in various environmental matrices such as soil, water, and air. However, studies on self-assembled monolayers (SAMs) of this compound (referred to as I-PFC12 in some literature) provide some insights into its potential degradation pathways.

-

Photodegradation: When exposed to ambient light, this compound SAMs undergo defluorination, a process that is significantly enhanced by photocatalytic substrates like titanium dioxide (TiO2).[1] The degradation process involves the cleavage of C-F bonds.

-

Stability in the Absence of Light: In dark conditions, these SAMs show little to no degradation over extended periods.[2]

For the broader class of long-chain PFAS, they are generally resistant to hydrolysis, photolysis, and microbial degradation under typical environmental conditions.[3][4]

2.2 Bioaccumulation and Environmental Transport

Toxicological Profile

The toxicological properties of this compound have not been extensively studied. Information is primarily derived from Safety Data Sheets (SDS) and studies on analogous long-chain PFAS.

3.1 Acute Toxicity

No specific acute toxicity data (e.g., oral or dermal LD50) for this compound were found in the reviewed literature. For a shorter-chain analog, Perfluorooctyl iodide , an intravenous LD50 in mice has been reported.[8]

3.2 Irritation and Sensitization

Safety Data Sheets for Perfluorodecyl iodide and the structurally similar Perfluorooctyl iodide indicate that these substances are presumed to cause skin and eye irritation, and may cause respiratory irritation.[9][10]

3.3 Systemic and Chronic Toxicity (Analog Data)

Toxicological reviews of long-chain PFAS, such as Perfluorodecanoic acid (PFDA), by regulatory bodies like the U.S. Environmental Protection Agency (EPA), provide insights into the potential systemic and chronic effects.[3][4]

-

Hepatic Effects: Liver toxicity is a common finding in animal studies of long-chain PFAS.

-

Developmental and Reproductive Toxicity: Adverse effects on development and reproduction have been observed in animal models exposed to long-chain PFAS.

-

Immunotoxicity: Some studies suggest that exposure to certain long-chain PFAS may be associated with altered immune function.[11]

-

Endocrine Disruption: There is evidence that some PFAS can interfere with the endocrine system.

3.4 Carcinogenicity

The carcinogenic potential of this compound has not been evaluated. For some other long-chain PFAS, there is some evidence of carcinogenicity in animal studies.

Quantitative Toxicological Data

Quantitative toxicological data for this compound is largely unavailable. The following table summarizes available data for a shorter-chain analog. It is crucial to note that direct extrapolation of this data to this compound is not appropriate without further investigation.

| Compound | Test Organism | Route of Exposure | Endpoint | Value | Reference |

| Perfluorooctyl iodide | Mouse | Intravenous | LD50 | 7,500 mg/kg | [8] |

Experimental Protocols

As no specific toxicological studies for this compound were found, a generalized experimental protocol for a repeated-dose oral toxicity study in rodents, based on established guidelines (e.g., OECD Test Guideline 408), is described below. This serves as a representative methodology for assessing the potential health effects of a long-chain PFAS.

Objective: To evaluate the potential adverse effects of repeated oral exposure to a test substance over a 90-day period.

Test Animals: Typically, Sprague-Dawley rats are used, with an equal number of males and females in each group.

Experimental Groups:

-

Control Group: Receives the vehicle (e.g., corn oil) only.

-

Low-Dose Group

-

Mid-Dose Group

-

High-Dose Group

Methodology:

-

Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week before the start of the study.

-

Dose Administration: The test substance is administered daily by oral gavage for 90 consecutive days.

-

Clinical Observations: Animals are observed daily for any signs of toxicity. Body weight and food consumption are recorded weekly.

-

Hematology and Clinical Chemistry: Blood samples are collected at the end of the study for analysis of hematological and clinical chemistry parameters.

-

Necropsy and Histopathology: At the end of the 90-day period, all animals are euthanized, and a full necropsy is performed. Organs are weighed, and tissues are collected for histopathological examination.

Endpoints Evaluated:

-

Mortality and clinical signs of toxicity

-

Changes in body weight and food consumption

-

Alterations in hematological and biochemical parameters

-

Changes in organ weights

-

Gross and microscopic pathological findings

Mechanisms of Toxicity and Signaling Pathways

The precise mechanisms of toxicity for this compound are unknown. However, research on other long-chain PFAS, particularly Perfluorooctanoic acid (PFOA), has identified several key molecular signaling pathways that may be affected. It is plausible that PFDoI could interact with similar pathways due to structural similarities.

6.1 Nuclear Receptor Activation

-

Peroxisome Proliferator-Activated Receptors (PPARs): PFOA is a known activator of PPARα, which plays a role in lipid metabolism.[12][13] Activation of PPARγ has also been observed.[12][13]

-

Estrogen Receptor (ER): PFOA has been shown to affect the estrogen receptor ERα.[12][13]

-

Hepatocyte Nuclear Factor 4α (HNF4α): Inhibition of HNF4α function, a crucial factor in liver development, has been reported.[12][13]

6.2 Oxidative Stress and Cellular Proliferation

-

Keap1/Nrf2 Pathway: PFOA has been shown to activate the Keap1/Nrf2 pathway, which is involved in the cellular response to oxidative stress.[14]

-